4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine
Overview
Description
4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine, also known as 4-NTT, is a nitrogen-containing heterocyclic compound with a wide range of applications in the field of organic synthesis and medicinal chemistry. 4-NTT has been used in various research projects and is a valuable tool for scientists and pharmaceutical companies in drug development. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-NTT.
Scientific Research Applications
Sensor Development for Explosives Detection : A study by Samanta & Mukherjee (2013) described the synthesis of an organometallic building block incorporating Pt-ethynyl functionality. This compound exhibited fluorescence quenching upon addition of picric acid, a common constituent in explosives, making it a potential selective sensor for picric acid detection at ppb levels (Samanta & Mukherjee, 2013).
Synthesis of Therapeutic Compounds : Reis et al. (2011) reported an efficient synthesis of 1,3,4-thiadiazolium-2-phenylamine derivatives, highlighting a novel method using microwave or ultrasound irradiation. These compounds showed promising cytotoxicity against human leukemia and lymphoma lines (Reis et al., 2011).
Synthesis of Novel Phenethylamines : Trachsel (2003) developed an efficient pathway for the preparation of 4-ethynyl-2,5-dimethoxyphenethylamine, an ethynyl analogue of potent 5-HT2A/C agonists. This study illustrates the potential for synthesizing novel compounds with significant pharmacological effects (Trachsel, 2003).
Liquid Crystal Properties : Srinivasa & Hariprasad (2014) synthesized a series of novel trimethylsilylacetylene benzoate derivatives. These compounds were investigated for their liquid crystalline properties, demonstrating potential in materials science (Srinivasa & Hariprasad, 2014).
Photochemistry and Photodegradation : A study by Fasani et al. (2006) on the photochemistry of nitrophenyldihydropyridines revealed insights into intramolecular electron transfer processes. This research contributes to understanding photolabile drugs and their degradation pathways (Fasani et al., 2006).
Synthesis of Novel Isoxazolines : Shibata (2014) investigated the activation of aromatic diaryl isoxazoles for the regioselective difluoromethylation at the 5-position using (difluoromethyl)trimethylsilane. This research opens avenues for creating new drug candidates in the field of ectoparasiticides (Shibata, 2014).
properties
IUPAC Name |
4-nitro-5-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2Si/c1-20(2,3)5-4-8-6-11(17(18)19)9(7-10(8)16)12(13,14)15/h6-7H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWOLGFFXMWNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160730 | |
Record name | 4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine | |
CAS RN |
1186405-13-9 | |
Record name | 4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401160730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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